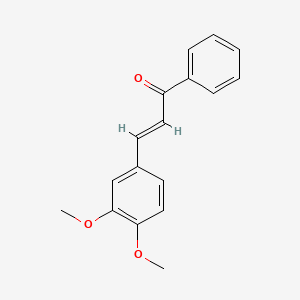

3,4-Dimethoxychalcone

Beschreibung

Overview of Chalcone (B49325) Derivatives in Biomedical Sciences

Chalcones are a class of organic compounds that serve as precursors for flavonoids, which are abundant in plants. ijpsjournal.comchemrevlett.com Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govnih.gov This structural feature is responsible for their wide range of biological activities. ijpsjournal.com

In the realm of biomedical sciences, chalcone derivatives have attracted considerable attention due to their diverse pharmacological properties. anjs.edu.iqbohrium.comnih.gov Research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. ijpsjournal.comnih.govfrontiersin.org The versatility of the chalcone scaffold allows for numerous structural modifications, enabling the synthesis of a wide array of derivatives with enhanced or specific biological activities. nih.govekb.eg This has made them a "privileged scaffold" in medicinal chemistry, serving as a template for the design and development of new therapeutic agents. nih.govekb.eg

Significance of 3,4-Dimethoxychalcone as a Caloric Restriction Mimetic (CRM)

A significant area of research for this compound (also referred to as 3,4-DC) is its role as a caloric restriction mimetic (CRM). embopress.orgmedchemexpress.com CRMs are compounds that mimic the health-promoting and longevity-extending effects of caloric restriction without the need to reduce food intake. embopress.orgnih.govadipogen.com The primary mechanism of CRMs involves the induction of autophagy, a cellular process of "self-eating" that removes damaged components, coupled with the deacetylation of cellular proteins, all in the absence of toxicity. embopress.orgembopress.org

This compound has been identified as a potent and non-toxic inducer of autophagy. embopress.orgtandfonline.com It stimulates the translocation of transcription factors TFEB and TFE3 into the cell nucleus. embopress.orgmedchemexpress.comembopress.org These transcription factors are master regulators of autophagy and lysosomal biogenesis. By activating these factors, this compound enhances the expression of genes involved in these processes, leading to improved cellular homeostasis. embopress.org This mode of action distinguishes it from other known CRMs. embopress.orgembopress.org Research has shown that this compound can induce autophagy-dependent cardioprotective effects and enhance the efficacy of anticancer chemotherapy in preclinical models. embopress.orgembopress.org

Historical Context of this compound in Research

The journey of chalcone synthesis dates back to the 19th century. However, the specific identification of this compound as a bioactive compound is a more recent development, emerging from systematic screening efforts in the early 21st century.

The discovery of this compound as a CRM candidate was the result of a comprehensive screening of a library containing 200 polyphenols and polyamines. embopress.org Researchers were searching for agents capable of inducing autophagy. In this initial screening, five of the eight most potent compounds belonged to the chalcone family. embopress.org Further investigation, which included assessing the ability to cause cytoplasmic protein deacetylation without affecting cell viability, identified this compound as a prime candidate. This systematic approach, leveraging modern screening technologies, was crucial in pinpointing the unique properties of this specific chalcone derivative.

Research Gaps and Future Directions for this compound

Despite the promising findings, the research on this compound is still in its relatively early stages, and several knowledge gaps remain. While its role in inducing autophagy via TFEB and TFE3 activation is a significant discovery, the complete spectrum of its molecular targets and signaling pathways is not fully understood. embopress.orgtandfonline.com

Future research will likely focus on several key areas:

Elucidating Detailed Mechanisms: A deeper dive into the upstream signaling events that lead to the activation of TFEB and TFE3 by this compound is needed. Understanding how it interacts with cellular components to initiate this cascade is a critical next step.

Exploring Broader Therapeutic Applications: While cardioprotective and anticancer potentiation effects have been noted, the potential of this compound in other age-related diseases and conditions where autophagy is beneficial, such as neurodegenerative disorders, warrants further investigation. embopress.orgnih.gov A study has already shown its potential in alleviating pyroptosis and necroptosis after spinal cord injury. nih.govthno.org

Investigating Long-Term Effects: Long-term studies are necessary to understand the sustained effects of this compound administration and to confirm its safety profile over extended periods. nih.gov

Structure-Activity Relationship Studies: Further synthesis and evaluation of this compound analogs could lead to the development of even more potent and selective CRMs with improved pharmacological properties.

The continued exploration of this compound holds considerable promise for the development of novel therapeutic strategies targeting cellular aging and disease.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | ontosight.ai |

| Molecular Weight | 268.31 g/mol | ontosight.ai |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | ontosight.ai |

| Synonyms | 3,4-DC, CHEMBL33943 | embopress.orgontosight.ai |

| Melting Point | 122-124°C | ontosight.ai |

| Solubility | Slightly soluble in water | ontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 3,4 Dimethoxychalcone

Established Synthetic Pathways for 3,4-Dimethoxychalcone

The creation of this compound is primarily achieved through well-established condensation reactions, with ongoing research focusing on improving efficiency and environmental friendliness.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most common and widely used method for synthesizing this compound and its derivatives. ugm.ac.idmdpi.com This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. ugm.ac.idmdpi.com For this compound, the reaction typically involves 3,4-dimethoxybenzaldehyde (B141060) and acetophenone. ontosight.ai

The reaction is generally carried out in the presence of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol (B145695) or methanol (B129727). nijophasr.net Conventional methods often require refluxing the reaction mixture at elevated temperatures (e.g., 80°C) for several hours (4–6 hours). Yields for this method are typically around 65-76%. ugm.ac.id The general mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone structure characteristic of chalcones. mdpi.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

| 3,4-Dimethoxybenzaldehyde, Acetophenone | NaOH (20% w/v) | Ethanol | Reflux at 80°C for 4–6 hours | 65% |

| 3,4-dimethoxyacetophenone, 3,4,5-trimethoxybenzaldehyde | KOH (50%) | Not specified | Room temperature | 46% nijophasr.net |

| Acetophenone and Benzaldehyde derivatives | Alkali solution | Ethanol | Stirring at room temperature | 76% ugm.ac.id |

Mechanochemical Synthesis Techniques

In recent years, mechanochemical synthesis, particularly ball milling, has emerged as a solvent-free and efficient alternative for synthesizing chalcones. This "green chemistry" approach reduces reaction times from hours to minutes and often results in higher yields compared to conventional methods. ugm.ac.id

For the synthesis of this compound, equimolar amounts of 3,4-dimethoxybenzaldehyde and acetophenone are ground together with a catalytic amount of solid NaOH. This solvent-free grinding technique can achieve yields of around 70%. Similarly, the synthesis of related chalcones, like 2',6'-dihydroxy-3,4-dimethoxychalcone, has been shown to be more efficient using a grinding method, with yields of 70% achieved in just 15 minutes, compared to 65% with conventional methods. ugm.ac.idresearchgate.net This method is not only faster but also more environmentally friendly due to the absence of solvents. ugm.ac.id

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key area of research aimed at discovering compounds with improved biological properties.

Rational Design of Analogues for Enhanced Bioactivity

The rational design of this compound analogues involves strategic modifications to the basic chalcone (B49325) scaffold to enhance specific biological activities, such as antioxidant, anti-inflammatory, or anticancer effects. For instance, the introduction of hydroxyl groups, particularly a 3,4-dihydroxy substitution pattern on ring B, is known to significantly increase antioxidant activity. mdpi.com

The design of new analogues often involves computational studies, like docking, to predict how the modified compounds will interact with biological targets. semanticscholar.org For example, the design of chalcone derivatives as potential agents against Alzheimer's disease involves modifications to improve their ability to inhibit enzymes like acetylcholinesterase. mdpi.com The presence and position of methoxy (B1213986) and hydroxyl groups on the aromatic rings are crucial in determining the compound's biological profile.

Functional Group Modifications and Their Synthetic Routes

Modifying the functional groups on the this compound structure allows for the fine-tuning of its properties. Common modifications include the introduction or alteration of hydroxyl, methoxy, and halogen groups on the aromatic rings. unmul.ac.id

These modifications are typically achieved by using appropriately substituted starting materials in the Claisen-Schmidt condensation. For example, to synthesize a hydroxylated derivative like 2'-hydroxy-3,4-dimethoxychalcone, 2-hydroxyacetophenone (B1195853) is reacted with 3,4-dimethoxybenzaldehyde. chemicalbook.com Similarly, halogenated derivatives can be prepared, such as 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone, which is synthesized from 2-hydroxy-5-chloroacetophenone and 3,4-dimethoxybenzaldehyde. unmul.ac.id The introduction of different functional groups can lead to altered biological activities. For instance, some studies have shown that increasing the number of methoxy groups can reduce cytotoxic activity, while the presence of halogens can play an important role in the biological activity of chalcones. aip.org

Preparation of Related Chalcones

The synthetic principles applied to this compound are also used to prepare a variety of related chalcones.

2'-hydroxy-3,4-dimethoxychalcone : This compound is synthesized via the Claisen-Schmidt condensation of 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base. ugm.ac.idchemicalbook.com It has been isolated from natural sources and is studied for its antioxidant and anti-inflammatory properties.

2',6'-dihydroxy-3,4-dimethoxychalcone : Prepared through the Claisen-Schmidt condensation of 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde. ugm.ac.idresearchgate.net Both conventional and mechanochemical methods have been used for its synthesis, with the latter being more efficient. ugm.ac.idugm.ac.idresearchgate.net This chalcone serves as a precursor for the synthesis of flavones. ugm.ac.idresearchgate.net

4,4'-dimethoxychalcone (B191108) : This symmetric chalcone is synthesized through the condensation of 4-methoxyacetophenone and 4-methoxybenzaldehyde. scitepress.org It is investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.

Mechanistic Investigations of 3,4 Dimethoxychalcone S Biological Activities

Autophagy Modulation by 3,4-Dimethoxychalcone

This compound (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting effects of reduced caloric intake without dietary changes. embopress.orgembopress.org A key mechanism underlying these benefits is the induction of autophagy, a cellular process for degrading and recycling damaged components. embopress.orgembopress.orgadipogen.com 3,4-DC stimulates autophagic flux and induces the deacetylation of cytoplasmic proteins in various human cell lines. embopress.orgresearchgate.netmedchemexpress.com

Unlike some other CRMs, the autophagic induction by 3,4-DC is dependent on gene transcription and mRNA translation. embopress.orgnih.gov The compound's primary mode of action involves the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of autophagy and lysosomal biogenesis. embopress.orgembopress.org 3,4-DC promotes the translocation of TFEB and TFE3 from the cytoplasm into the nucleus in cells such as hepatocytes and cardiomyocytes. embopress.orgresearchgate.netnih.gov This nuclear translocation is a critical step, as it allows these transcription factors to bind to DNA and enhance the expression of genes involved in the autophagic process.

The activation of TFEB is modulated by the AMPK-TRPML1-calcineurin signaling pathway. nih.gov 3,4-DC triggers this pathway, leading to the dephosphorylation of TFEB by calcineurin, which facilitates its entry into the nucleus. Once in the nucleus, TFEB upregulates the expression of autophagy-related genes, including those for Cathepsin D (CTSD) and LC3. nih.gov

Table 1: Effect of this compound on TFEB/TFE3 Translocation

| Cell Line | Observation | Reference |

|---|---|---|

| U2OS | Stimulation of TFEB and TFE3 nuclear translocation. | medchemexpress.com |

| Hepatocytes | Stimulation of TFEB and TFE3 nuclear translocation in vitro and in vivo. | embopress.orgadipogen.com |

A hallmark of caloric restriction mimetics is their ability to provoke the deacetylation of cellular proteins, which is coupled to an increase in autophagy. embopress.orgembopress.org this compound has been shown to induce the deacetylation of cytoplasmic proteins in several human cell lines. embopress.orgadipogen.comresearchgate.netmedchemexpress.comcenmed.com This action is a key feature of its CRM-like activity and is associated with its ability to stimulate autophagic flux. embopress.orgembopress.org

This compound is a potent inducer of autophagic flux. embopress.orgresearchgate.net This is evidenced by its ability to cause the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of various cell lines, including those of endothelial, myocardial, and myeloid origin. researchgate.net Furthermore, treatment with 3,4-DC leads to an increase in the levels of key autophagy-related proteins such as VPS34, Beclin1, and LC3-II, while the level of p62/SQSTM1, a protein that is degraded by autophagy, decreases. nih.gov In cells expressing a tandem GFP-RFP-LC3 fusion protein, 3,4-DC increases the abundance of both autophagosomes and autolysosomes, confirming a complete autophagic process. researchgate.net

Table 2: Impact of this compound on Autophagy Markers

| Marker | Effect | Cell Line/Model | Reference |

|---|---|---|---|

| GFP-LC3 | Increased aggregation/puncta formation. | U2OS, HepG2, Endothelial, Myocardial, Myeloid cells. | embopress.orgresearchgate.net |

| p62/SQSTM1 | Decreased protein levels. | HepG2, Injured spinal cord. | embopress.orgnih.gov |

| LC3-II | Increased protein levels. | HepG2, Injured spinal cord. | embopress.orgnih.gov |

| VPS34 | Increased protein and mRNA levels. | Injured spinal cord. | nih.gov |

| Beclin1 | Increased protein and mRNA levels. | Injured spinal cord. | nih.gov |

The induction of autophagy by this compound has been linked to significant cardioprotective effects. embopress.orgembopress.org In mouse models, 3,4-DC has been shown to mediate cardioprotection against ischemic injury in an autophagy-dependent manner. embopress.orgnih.govresearchgate.net This protective effect highlights the therapeutic potential of modulating autophagy with this compound in the context of cardiovascular diseases. researchgate.net

Regulation of Autophagic Flux

Anti-Inflammatory Mechanisms of this compound

Beyond its effects on autophagy, this compound also exhibits anti-inflammatory properties through the modulation of key signaling pathways.

Research indicates that various chalcone (B49325) derivatives can influence inflammatory pathways. dovepress.com For instance, some chalcones inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. spandidos-publications.com The activation of NF-κB is often controlled by its interaction with histone deacetylases (HDACs), and some chalcones have been identified as inhibitors of both HDACs and NF-κB. spandidos-publications.com While a study noted that this compound was cytotoxic at concentrations that inhibited NF-κB activation, other related chalcones have shown potent inhibitory effects. spandidos-publications.com

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. frontiersin.org Studies on other dimethoxychalcone derivatives, such as 2'-hydroxy-4',6'-dimethoxychalcone and 2′,4′-dimethoxychalcone, have demonstrated their ability to inhibit inflammation by modulating the MAPK and NF-κB signaling pathways. mdpi.commdpi.com For example, they can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com This is achieved by inhibiting the phosphorylation of MAPK components like ERK and p38, and by preventing the degradation of IκB-α, which keeps NF-κB in an inactive state in the cytoplasm. mdpi.commdpi.com Although direct, detailed studies on 3,4-DC's specific modulation of these pathways are part of a broader investigation into chalcones, the established anti-inflammatory actions of its structural relatives suggest a likely mechanism of action. dovepress.commdpi.com

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3,4-DC |

| Transcription Factor EB | TFEB |

| Transcription Factor E3 | TFE3 |

| Cathepsin D | CTSD |

| 2'-hydroxy-4',6'-dimethoxychalcone | 4',6'-DMC |

| 2′,4′-dimethoxychalcone | DTC |

| Lipopolysaccharide | LPS |

| Nitric Oxide | NO |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Extracellular signal-regulated kinase | ERK |

| Nuclear factor-kappa B | NF-κB |

| Inhibitor of kappa B | IκB |

Influence on Cytokine and Inflammatory Mediator Expression

Research indicates that chalcone derivatives, including this compound, possess anti-inflammatory properties. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators. nih.gov In the context of inflammation, macrophages play a central role by releasing various inflammatory mediators. oncotarget.com

Studies on related chalcone compounds demonstrate a reduction in the expression of key inflammatory molecules. For instance, some chalcones inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). sci-hub.semdpi.com They also suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.govmdpi.com This suppression is often linked to the inhibition of signaling pathways like the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com

Specifically, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain chalcone derivatives have been observed to decrease the production of NO, IL-1β, IL-6, and TNF-α in a dose-dependent manner. mdpi.commdpi.com The inhibition of these inflammatory markers highlights the potential of these compounds to modulate inflammatory responses at a cellular level. sinobiological.com

Inhibition of Pyroptosis and Necroptosis

This compound has been found to inhibit two forms of programmed cell death known as pyroptosis and necroptosis. thno.orgnih.gov This inhibitory effect is primarily achieved through the enhancement of autophagy, a cellular process for degrading and recycling damaged components. thno.org

In a model of spinal cord injury (SCI), treatment with this compound led to a reduction in both pyroptosis and necroptosis. thno.orgnih.gov Mechanistically, the compound was shown to suppress the expression of key proteins involved in these cell death pathways. thno.orgnih.gov

Pyroptosis Inhibition: this compound treatment resulted in decreased levels of pyroptosis-related proteins, including:

NLRP3 nih.gov

Caspase-1 nih.gov

Gasdermin D-N (GSDMD-N) nih.gov

IL-1β and IL-18 thno.orgnih.gov

The reduction in these markers was confirmed through methods like Western blotting and ELISA. nih.gov

Necroptosis Inhibition: The compound also attenuated necroptosis by reducing the phosphorylation of key signaling molecules in the necroptosis pathway:

Receptor-interacting protein kinase 1 (RIPK1)

Receptor-interacting protein kinase 3 (RIPK3)

Mixed lineage kinase domain-like protein (MLKL)

This inhibition of both pyroptosis and necroptosis contributes to the neuroprotective effects observed with this compound treatment in preclinical models. thno.orgnih.gov

Anticancer Mechanisms of this compound

This compound has demonstrated potential anticancer activities through various mechanisms. researchgate.netembopress.org A key aspect of its action is the induction of autophagy, which can play a dual role in cancer, either promoting survival or contributing to cell death. researchgate.netembopress.org

Inhibition of Cancer Cell Growth and Apoptosis Induction

Chalcone derivatives have been widely studied for their ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). mdpi.com While specific studies on this compound's direct induction of apoptosis are part of a broader investigation into chalcones, related compounds have shown significant pro-apoptotic activity. mdpi.com For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to inhibit breast cancer cell proliferation and trigger both autophagy and intrinsic apoptosis. mdpi.comnih.gov This is characterized by cell cycle arrest and changes in the mitochondrial membrane potential. mdpi.comnih.gov The induction of apoptosis by chalcones often involves the modulation of Bcl-2 family proteins, which are key regulators of the apoptotic process. mdpi.comresearchgate.net

Enhancement of Anticancer Chemotherapy Efficacy

A significant finding is the ability of this compound to improve the effectiveness of anticancer chemotherapy in vivo. thno.orgnih.govadipogen.com This enhancement is linked to its capacity to induce autophagy. researchgate.netembopress.org By stimulating autophagic flux, this compound can potentially make cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. adipogen.com This suggests a role for this compound as an adjuvant in cancer therapy, working in concert with existing treatments to improve outcomes. embopress.org

Role in Epithelial-Mesenchymal Transition (EMT) Modulation

The epithelial-mesenchymal transition (EMT) is a cellular process that allows epithelial cells to acquire mesenchymal characteristics, including increased migratory and invasive capabilities, which is a critical step in cancer metastasis. mdpi.comdovepress.com Transforming growth factor-β1 (TGF-β1) is a potent inducer of EMT. mdpi.comnih.gov

A study on a related compound, 2′,4′-dimethoxychalcone (DTC), demonstrated its ability to inhibit the TGF-β1-induced EMT process in A549 lung cancer cells. mdpi.com DTC achieved this by:

Upregulating the expression of the epithelial marker E-cadherin. mdpi.com

Downregulating the expression of the mesenchymal marker vimentin. mdpi.com

This action helped maintain the epithelial-like morphology of the cells and reduced their migratory ability. mdpi.com The modulation of EMT-related markers suggests a potential mechanism by which chalcones like this compound could interfere with tumor progression and metastasis. mdpi.comdovepress.com

Antioxidant Properties and Associated Mechanisms

Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. nih.gov The presence of hydroxyl and methoxy (B1213986) functional groups can contribute to their ability to scavenge free radicals. biosynth.com

Research on structurally related chalcones has provided insights into their antioxidant mechanisms. For instance, some chalcones exhibit antioxidant activity by scavenging superoxide (B77818) radicals. mdpi.com They can also enhance the biosynthesis of glutathione (B108866) (GSH), a crucial intracellular antioxidant. The antioxidant effects of these compounds are believed to contribute to their protective roles against various pathological conditions, including inflammation and cancer. mdpi.commdpi.com While this compound itself has been described as having weak antioxidant activity in some contexts, its biological effects are often linked to other mechanisms like autophagy induction. adipogen.com

Antimicrobial Properties and Mechanisms

This compound has demonstrated a range of antimicrobial activities, although some studies indicate its effects can be weak. sapphirebioscience.comadipogen.com The antimicrobial potential of chalcones is often linked to their α,β-unsaturated keto group and is influenced by the types and locations of functional groups on their phenyl rings. ceon.rs The proposed antibacterial mechanism involves interactions with the microbial cell membrane, including attachment to outer proteins and the cell wall. ceon.rs

Research has shown that this compound exhibits activity against various bacteria, including Staphylococcus aureus and Escherichia coli. ontosight.ai One study highlighted that a derivative, 4-bromo-3′,4′-dimethoxychalcone, was effective against the Gram-negative bacteria E. coli and S. typhimurium, suggesting that the substitution pattern on the chalcone scaffold is critical for its antibacterial potency. ceon.rs Another study synthesized a pyrazoline derivative from 4-nitro-3'-4'-dimethoxychalcone, which showed antibacterial activity against both Gram-positive and Gram-negative bacteria. uii.ac.id

In the realm of antifungal activity, this compound has been noted for its effects. nih.gov A study evaluating a series of methoxychalcones found that a related compound, 3',4',5'-trimethoxychalcone, was a potent antifungal agent against Candida krusei. unesp.br However, another study that synthesized and screened 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone concluded that these specific derivatives did not possess significant antimicrobial activity. nijophasr.net This highlights the specificity of structure-activity relationships in the antimicrobial effects of chalcones.

Table 1: Antimicrobial Activity of this compound and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | Antibacterial activity | ontosight.ai |

| 4-bromo-3′,4′-dimethoxychalcone | E. coli, S. typhimurium | Bactericidal effect | ceon.rs |

| Pyrazoline from 4-nitro-3'-4'-dimethoxychalcone | Gram-positive and Gram-negative bacteria | Antibacterial activity | uii.ac.id |

| This compound | Fungi | Antifungal activity | nih.gov |

| 3',4',5'-Trimethoxychalcone | Candida krusei | Potent antifungal activity (MIC = 3.9 µg/mL) | unesp.br |

| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | Various microbes | No appreciable antimicrobial activity | nijophasr.net |

| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | Various microbes | No appreciable antimicrobial activity | nijophasr.net |

Other Biological Activities and Mechanisms

This compound has emerged as a compound with significant neuroprotective properties, primarily investigated in the context of spinal cord injury (SCI). nih.gov As a caloric restriction mimetic, it has been shown to improve functional recovery after SCI by reducing the area of glial scars and decreasing motor neuron death. nih.gov

The primary mechanism underlying these neuroprotective effects is the enhancement of autophagy, a cellular process for degrading and recycling damaged components. nih.gov this compound activates Transcription Factor EB (TFEB), a key regulator of autophagy and lysosomal biogenesis. nih.gov This activation is partially mediated through the AMPK-TRPML1-calcineurin signaling pathway. nih.gov By promoting TFEB activity, this compound upregulates autophagy, which in turn inhibits detrimental cell death pathways like pyroptosis and necroptosis that are activated following SCI. nih.gov

RNA-sequencing analysis has revealed that this compound influences pathways related to oxidative stress and cellular survival. In models of SCI, it was found to inhibit pyroptosis and necroptosis through the enhancement of autophagy. nih.gov The reduction of these inflammatory cell death forms contributes to its neuroprotective capabilities. nih.gov

Research into the enzyme inhibitory activities of this compound and structurally similar chalcones has revealed potential therapeutic applications.

Falcipain-2: Computational docking studies have explored the potential of chalcones to inhibit falcipain-2, a cysteine protease from the malaria parasite Plasmodium falciparum that is crucial for its survival. nih.gov These studies suggest that chalcones can act as inhibitors of this enzyme, pointing to a possible mechanism for antimalarial activity. nih.govmdpi.com While direct inhibitory data for this compound on falcipain-2 is part of broader computational screens, the focus has often been on related dihydroxychalcones like butein (B1668091). nih.gov

It is important to note that while the broader class of chalcones has been investigated for inhibition of enzymes like α-glucosidase, α-amylase, and COX-II, specific inhibitory data for this compound on these particular enzymes is not extensively detailed in the provided search results.

This compound is identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting and lifespan-extending effects of a low-calorie diet. sapphirebioscience.comembopress.org CRMs typically work by inducing cellular protein deacetylation and increasing autophagic flux without causing toxicity. sapphirebioscience.comembopress.org

The longevity-promoting effects of this compound are closely tied to its ability to induce autophagy. embopress.org This process is a key mechanism for cellular quality control and its enhancement is linked to increased lifespan in various organisms, from yeast to mice. embopress.org Studies have shown that other chalcones, such as 4,4′-dimethoxychalcone, extend lifespan in yeast, nematodes (Caenorhabditis elegans), and fruit flies, often through autophagy-dependent pathways. scite.aimicrobialcell.comnih.gov While direct lifespan extension data for this compound in model organisms like C. elegans is noted alongside other chalcones, the primary focus has been on its potent autophagy-inducing and anti-atherosclerotic activities in mammalian systems. scite.airapamycin.news

The inhibition of GATA transcription factors has emerged as a novel strategy for promoting longevity, and chalcones have been identified as key players in this mechanism. nih.govresearchgate.net Specifically, the related compound 4,4′-dimethoxychalcone (DMC) has been shown to extend lifespan by reducing the activity of certain GATA transcription factors. nih.govresearchgate.net

In contrast to 4,4'-dimethoxychalcone (B191108) which inhibits GATA factors to suppress autophagy repressors, this compound is primarily recognized for its role in activating the transcription factors TFEB and TFE3, which are direct promoters of autophagy and lysosomal biogenesis. This distinction highlights a different, though related, mechanism of action for this compound compared to other longevity-promoting chalcones. While 4,4'-DMC's anti-aging effects are linked to GATA inhibition, 3,4-DC's benefits are more directly attributed to its potent activation of the TFEB/TFE3 axis.

Structure Activity Relationship Sar Studies of 3,4 Dimethoxychalcone

Influence of Methoxy (B1213986) Groups on Biological Activity

The number and position of methoxy (-OCH3) groups on the chalcone (B49325) scaffold significantly modulate the compound's biological profile. These groups, being electron-donating, can alter the electronic properties, conformation, and bioavailability of the molecule, thereby affecting its interaction with cellular targets. nih.gov

Studies comparing various methoxy-substituted chalcones have revealed that the specific 3,4-dimethoxy pattern on the B-ring contributes to a distinct activity profile. For instance, comparative analyses have shown that the 3,4-dimethoxy configuration can lead to an optimal balance of activities, such as the induction of autophagy while maintaining cellular viability. The position of these groups is crucial; chalcones with methoxy groups substituted on Ring A (the ring attached to the carbonyl group) have been found to be generally more potent as antifungal, antibacterial, and antiproliferative agents compared to those with substitutions on Ring B. nih.gov

The influence of methoxy group positioning on bioactivity is highlighted in studies of regioisomeric methoxychalcones. For example, 3'-Methoxychalcone has shown notable activity against Pseudomonas, while 2',5'-Dimethoxychalcone displayed potent antiproliferative effects against several human cancer cell lines, including cervix (C-33A), skin (A-431), and breast (MCF-7), with efficacy greater than that of curcumin. nih.gov The addition of more methoxy groups, as in 3',4',5'-Trimethoxychalcone, resulted in powerful antifungal activity against Candida krusei. nih.gov This demonstrates that both the number and the specific location of the methoxy substituents are key factors in the SAR of this class of compounds.

Table 1: Influence of Methoxy Group Position on the Bioactivity of Chalcone Derivatives

| Compound | Substitution Pattern | Noted Biological Activity | Reference |

|---|---|---|---|

| 3'-Methoxychalcone | One methoxy group on Ring A | Anti-Pseudomonas activity | nih.gov |

| 2',5'-Dimethoxychalcone | Two methoxy groups on Ring A | Potent antiproliferative activity (C-33A, A-431, MCF-7 cell lines) | nih.gov |

| 3',4',5'-Trimethoxychalcone | Three methoxy groups on Ring A | Potent antifungal activity (Candida krusei) | nih.gov |

Impact of Chalcone Scaffold Modifications on Efficacy

Beyond the methoxy groups, modifications to other parts of the chalcone framework, including the addition of different functional groups or alterations to the core structure, have a profound impact on efficacy. The α,β-unsaturated ketone moiety is a key feature, often acting as a Michael acceptor, which is crucial for the reactivity and bioactivity of many chalcones. ontosight.ai

SAR studies have explored a wide range of substituents to enhance potency. For instance, the introduction of halogen atoms, such as bromine, to the 3',4'-dimethoxychalcone (B351463) scaffold has been investigated. A study on bromo-derivatives revealed that a 4-bromo-3′,4′-dimethoxysubstituted chalcone was active against Gram-negative bacteria like E. coli and S. typhimurium. ceon.rs This suggests that the addition of halogens can introduce new or enhanced antimicrobial properties.

Similarly, the presence of hydroxyl (-OH) groups is a significant determinant of activity. The combination of hydroxyl and methoxy groups can lead to potent inhibitors of nuclear factor-κB (NF-κB). researchgate.net Research has shown that a 2'5'-dihydroxy moiety, when combined with a 2-chloro or 2-bromo substitution on the other phenyl ring, is critical for strong anti-proliferative activity. core.ac.uk The versatility of the chalcone scaffold allows for the synthesis of numerous derivatives, providing a rich platform for drug discovery. These modifications highlight the scaffold's "privileged structure" status in medicinal chemistry, capable of yielding compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ai

Table 2: Effect of Chalcone Scaffold Modifications on Biological Efficacy

| Base Scaffold | Modification | Resulting Compound Example | Observed Effect | Reference |

|---|---|---|---|---|

| Dihydroxychalcone | Addition of chloro- group | 2-chloro-2'5'-dihydroxychalcone | Parent compound for antiangiogenic agents | core.ac.uk |

| Dihydroxychalcone | Addition of bromo- group | 2-bromo-2'5'-dihydroxychalcone | Strong anti-proliferative activity | core.ac.uk |

| 3',4'-Dimethoxychalcone | Addition of bromo- group | 4-bromo-3′,4′-dimethoxychalcone | Activity against Gram-negative bacteria | ceon.rs |

Correlation between Cytotoxicity and NF-κB Inhibitory Activities

A significant mechanism underlying the anticancer and anti-inflammatory effects of many chalcones is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. researchgate.netacs.org NF-κB is a transcription factor that plays a central role in regulating genes involved in inflammation, cell proliferation, and survival. nih.gov Its constitutive activation is a hallmark of many types of cancer. nih.gov

Studies on 3,4-dimethoxychalcone and its analogues have explored the relationship between their ability to kill cancer cells (cytotoxicity) and their potency in blocking NF-κB activation. Research has indicated that for many chalcone derivatives, a moderate to good correlation exists between these two activities. researchgate.netacs.org This suggests that the cytotoxic effects of these compounds are, at least in part, mediated through their suppression of the NF-κB pathway. acs.org

For example, one study noted that this compound was among a group of chalcones that were cytotoxic at concentrations that also inhibited TNFα-induced NF-κB activation. semanticscholar.org Another comprehensive study aimed to establish the SAR of chalcone-based compounds as NF-κB inhibitors. It found that chalcones with simple hydroxy and methoxy substitution patterns could demonstrate potent NF-κB inhibitory activity at low micromolar concentrations and that these compounds also exhibited potent cytotoxicity against lung cancer cells. researchgate.net The observed correlation supports the hypothesis that NF-κB is a key target for the anticancer activity of this class of compounds. researchgate.netnih.gov

Table 3: Correlation Data for Chalcone Derivatives

| Compound Series | Target Cell Lines | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Chalcone derivatives with hydroxy and methoxy groups | Lung cancer cells (A549, H2009) | Cytotoxicity correlated moderately well with NF-κB inhibitory activities. | Suppressing NF-κB activation is likely a key mechanism for the observed cytotoxicity. | researchgate.netacs.org |

Computational and Biophysical Characterization of 3,4 Dimethoxychalcone

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.org This method is instrumental in identifying potential biological targets and understanding the interactions that drive molecular recognition.

Ligand-Protein Interactions and Binding Affinities

Molecular docking studies have been employed to investigate the interaction of chalcone (B49325) derivatives with various protein targets. For instance, research on hydroxy chalcone derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) revealed binding energies ranging from -6.50 to -7.67 kcal/mol. unsoed.ac.id In these interactions, amino acid residues such as Met769, Ala719, Thr766, Lys721, and Glu738 were identified as forming crucial hydrogen bonds with the ligands. unsoed.ac.id Another study focusing on isoxazole (B147169) derivatives identified a compound with 3,4-dimethoxy substitutions that showed potent inhibition of COX-2, with the dimethoxy groups playing a key role in orienting the molecule within the enzyme's binding pocket. nih.gov

The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between a ligand and its target protein; a lower value suggests a more stable complex. unsoed.ac.id For example, the docking of 2',5'-dihydroxy-3,4-dimethoxychalcone with EGFR resulted in the lowest binding energy among the studied compounds, suggesting it as a promising candidate for further development. unsoed.ac.id Similarly, studies on other chalcone derivatives have demonstrated significant binding affinities to various enzymes. For instance, a chalcone derivative was found to bind to acetylcholinesterase (AChE) with a binding energy of -9.8 kcal/mol, indicating a strong interaction. geomar.de

Table 1: Examples of Binding Affinities of Chalcone Derivatives from Molecular Docking Studies

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR unsoed.ac.id | Lowest among tested derivatives | Met769, Ala719, Thr766, Lys721, Glu738 unsoed.ac.id |

| Isoxazole derivative with 3,4-dimethoxy substitution | COX-2 nih.gov | - | Not specified |

| 3-(3,4-dihydroxybenzyl)-3′,4′,6-trihydroxy-2,4-dimethoxychalcone | AChE geomar.de | -9.8 | Ser293, Arg296, Tyr124, Trp286, Tyr337 geomar.de |

| Pinostrobin | Bcl-XL (3ZK6) waocp.org | -7.822 | ASN 136, ARG 139, SER 106, LEU 108 waocp.org |

| Pinostrobin | Bcl-2 (4IEH) waocp.org | -5.112 | ASN 102, TRP 103, TYR 161 waocp.org |

Identification of Target Enzymes and Receptors

Molecular docking has been crucial in identifying potential enzyme and receptor targets for 3,4-dimethoxychalcone and related compounds. One of the key findings is its role as a caloric restriction mimetic that induces autophagy by activating transcription factors TFEB and TFE3. adipogen.comresearchgate.net This was discovered through screening a library of polyphenols. researchgate.net

Furthermore, docking studies have implicated chalcones in targeting enzymes involved in inflammation and cancer. For example, derivatives of this compound have been shown to form hydrogen bonds with the EGFR protein, a key target in cancer therapy. unsoed.ac.id Other chalcones have been investigated for their inhibitory potential against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Specifically, a derivative with 3,4-dimethoxy substitution was found to have ideal binding interactions with the COX-2 enzyme. nih.gov Research has also explored the binding of chalcone derivatives to falcipain-2, a cysteine protease in the malaria parasite, suggesting a potential antimalarial mechanism. mdpi.com

Density Functional Theory (DFT) Calculations

Density functional theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular tool for chemists and physicists to understand and predict the properties of molecules. scispace.com

Electronic Structure Analysis

DFT calculations have been utilized to analyze the electronic structure of chalcones, providing insights into their stability and reactivity. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of molecular reactivity. nih.gov For 2′,4′-dihydroxy-3,4-dimethoxychalcone, DFT studies were conducted to understand its antioxidant activity. mdpi.com Theoretical calculations using DFT with the M06-2X functional and a 6-311+G(d,p) basis set have been performed to understand the crystal lattice stabilization of a dimethoxy-chalcone. researchgate.net

Vibrational Wavenumber Analysis

Vibrational wavenumber analysis, often performed in conjunction with DFT calculations, helps in interpreting experimental infrared (IR) and Raman spectra. For a dimethoxy-chalcone, theoretical vibrational wavenumbers were calculated and scaled to compare with the experimental FT-IR spectrum, showing good agreement. researchgate.net This analysis aids in confirming the molecular structure and understanding the vibrational modes of the molecule. The loss of the C=C enone group absorption band in the FT-IR spectra of a cyclized dimethoxychalcone derivative reinforced the formation of a new pyrazoline ring. uii.ac.id

X-ray Diffraction and Crystallographic Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and conformation, which are essential for understanding a molecule's structure and function. nih.gov

The crystal structure of this compound (C₁₇H₁₆O₃) has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic space group Fdd2. researchgate.net The analysis revealed that the dihedral angle between the two benzene (B151609) rings is 25.75 (3)°. researchgate.net The crystal packing is stabilized by C—H⋯π interactions. researchgate.net

In a related study, the crystal structure of 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) was also characterized. mdpi.com This molecule was found to be mostly planar, with the largest torsion angle being 16.3(2)°. mdpi.comresearchgate.net The crystal structure of DHDM features both intramolecular and intermolecular hydrogen bonding, as well as intermolecular ring stacking. mdpi.com Specifically, an intramolecular hydrogen bond (O6-H11⋯O5) and an intermolecular hydrogen bond (O7-H13⋯O5) were observed. mdpi.com

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆O₃ researchgate.net |

| Molecular Weight | 268.30 researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Fdd2 researchgate.net |

| a (Å) | 27.7541 (4) researchgate.net |

| b (Å) | 34.1948 (4) researchgate.net |

| c (Å) | 5.6487 (1) researchgate.net |

| V (ų) | 5360.88 (14) researchgate.net |

| Z | 16 researchgate.net |

| Temperature (K) | 100 researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |

| Dihedral Angle between Benzene Rings (°) | 25.75 (3) researchgate.net |

Crystal Structure Determination

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction analysis. A notable study by Shettigar and colleagues in 2006 provided a detailed crystallographic characterization of the compound. nih.gov

The analysis revealed that this compound crystallizes in the orthorhombic system, which is defined by three unequal axes at right angles to each other. The specific space group was identified as Fdd2. nih.gov This space group indicates a face-centered orthorhombic lattice with two perpendicular glide planes and a two-fold screw axis. The crystal structure was determined at a temperature of 100 K. nih.gov The dihedral angle between the two benzene rings in the molecule is reported to be 25.75 (3)°. nih.gov The methoxy (B1213986) groups attached to one of the benzene rings are nearly coplanar with the ring itself. nih.gov

The crystallographic data for this compound is summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₆O₃ |

| Formula Weight | 268.30 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 27.7541 (4) |

| b (Å) | 34.1948 (4) |

| c (Å) | 5.6487 (1) |

| Volume (ų) | 5360.88 (14) |

| Z | 16 |

| Calculated Density (Mg m⁻³) | 1.330 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 41010 |

| Independent Reflections | 4202 |

| R-factor | 0.039 |

Data sourced from Shettigar et al., 2006. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The stability of the crystal lattice of this compound is maintained through a network of intermolecular and intramolecular forces. The primary interactions identified from the crystal structure analysis are non-conventional hydrogen bonds and C—H⋯π interactions. nih.gov

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C9—H9A···O1 | 0.93 | 2.42 | 2.786 (1) | 103 |

D: donor atom; H: hydrogen atom; A: acceptor atom. Data sourced from Shettigar et al., 2006. nih.gov

Molecular Dynamics Simulations

A review of the available scientific literature did not yield specific studies focused on the molecular dynamics simulations of this compound. While computational studies, including molecular docking and simulations, have been performed on structurally related chalcones to investigate their biological activities, dedicated molecular dynamics simulations to understand the intrinsic dynamic behavior of this compound itself are not prominently reported. dntb.gov.uaresearchgate.netmedscape.com

Spectroscopic Characterization (e.g., IR, NMR, UV-Vis, Mass Spectroscopy)

The molecular structure of this compound has been confirmed through various spectroscopic techniques, which provide detailed information about its functional groups, connectivity, and electronic properties.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy studies, including FT-IR and FT-Raman, have been conducted to investigate the structural properties of this compound. nih.gov In the IR spectra of chalcones, the characteristic stretching vibration of the carbonyl group (C=O) is a prominent feature. The asymmetric and symmetric stretching vibrations of the aromatic C-H bonds are typically observed in the range of 3120-3040 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential tools for elucidating the precise structure of this compound. For instance, in a related compound, 2',6'-dihydroxy-3,4-dimethoxy chalcone, the chemical shifts of the methoxy group protons appear in the ¹H-NMR spectrum, and the corresponding carbon signals are seen in the ¹³C-NMR spectrum, confirming their presence and chemical environment. The identity of this compound is determined by analyzing the chemical shifts and coupling constants of the protons and carbons in its structure.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of chalcones is generally characterized by two main absorption bands. These bands, typically referred to as Band I and Band II, arise from π→π* electronic transitions within the cinnamoyl and benzoyl systems of the molecule, respectively. For a similar compound, 2',4-dihydroxy-4',6'-dimethoxychalcone, these bands are observed around 340 nm and 290 nm.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The PubChem database reports GC-MS data with a top peak at an m/z of 268, corresponding to the molecular ion. MS-MS data shows a precursor m/z of 269.1172 ([M+H]⁺) and major fragment ions, which help in confirming the structure.

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features/Data |

|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z): 268 |

| Mass Spectrometry (MS-MS) | Precursor m/z: 269.1172 ([M+H]⁺) |

| Infrared (IR) Spectroscopy | Key vibrations include C=O and aromatic C-H stretches |

| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR spectra confirm the arrangement of protons and carbons |

| UV-Vis Spectroscopy | Characterized by two main absorption bands (Band I and Band II) from π→π* transitions |

Preclinical Studies of 3,4 Dimethoxychalcone

In Vitro Research Models

Cell Line Studies

The compound 3,4-Dimethoxychalcone (3,4-DC) has been the subject of numerous in vitro studies to elucidate its biological activities across a variety of human cell lines. Research has demonstrated its effects on liver, bone, neural, skin, immune, lung, and breast cancer cells, as well as in primary human cell cultures.

In human cancer cell lines, 3,4-DC has been investigated for its potential as an anticancer agent. Studies involving HepG2 (hepatocellular carcinoma), U2OS (osteosarcoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) have been conducted. medchemexpress.comembopress.orgrsc.orgresearchgate.netjksus.org For instance, in HepG2 and U2OS cells, 3,4-DC was shown to induce autophagic flux. medchemexpress.com The cytotoxic effects of various compounds, including those structurally related to chalcones, have been evaluated in A549 and MCF-7 cells, providing a basis for comparison of anticancer activity. rsc.orgresearchgate.netjksus.org

Beyond cancer cells, the effects of 3,4-DC have been explored in other cell types. In H4 neuroglioma cells, along with U2OS cells, 3,4-DC was used to identify its properties as a potential caloric restriction mimetic. researchgate.net The murine melanoma cell line B16F10 has been utilized in cancer research, and while direct studies with 3,4-DC on this specific cell line are not detailed, the broader context of chalcone (B49325) research includes investigations into melanoma. The murine macrophage cell line RAW264.7 is a common model for studying inflammatory responses, a key area of interest for chalcone compounds.

Furthermore, 3,4-DC has been studied in various human cell cultures, including endothelial cells and cardiomyocytes, to understand its cardioprotective effects. embopress.orgsapphirebioscience.com These studies collectively highlight the compound's broad-ranging biological activities at the cellular level.

Interactive Data Table: Cell Lines Used in this compound Research

| Cell Line | Cell Type | Research Focus |

| HepG2 | Human Hepatocellular Carcinoma | Autophagy, Cytotoxicity medchemexpress.comrsc.orgjksus.orgjapsonline.comnih.gov |

| U2OS | Human Osteosarcoma | Autophagy, Caloric Restriction Mimicry medchemexpress.comembopress.orgresearchgate.net |

| H4 | Human Neuroglioma | Caloric Restriction Mimicry researchgate.net |

| B16F10 | Murine Melanoma | Cancer Research |

| RAW264.7 | Murine Macrophage | Inflammation Studies |

| A549 | Human Lung Carcinoma | Cytotoxicity rsc.orgresearchgate.netjksus.org |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity rsc.orgjksus.orgjapsonline.comnih.gov |

| Human Endothelial Cells | Primary Human Cells | Autophagy, Cardioprotection |

| Human Cardiomyocytes | Primary Human Cells | Autophagy, Cardioprotection embopress.orgsapphirebioscience.com |

Evaluation of Cellular Processes

A primary focus of in vitro research on this compound has been its ability to modulate fundamental cellular processes, particularly autophagy and protein deacetylation. medchemexpress.comembopress.orgmolnova.com

Autophagy Flux: 3,4-DC has been identified as a potent inducer of autophagy. embopress.org Studies have shown that it stimulates autophagic flux in multiple human cell lines, including HepG2 and U2OS. medchemexpress.comembopress.org This is evidenced by a dose-dependent increase in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), forming LC3-II, a key marker of autophagosome formation. embopress.org The process is further confirmed by the transient reduction and subsequent increase of sequestosome 1 (SQSTM1/p62), a protein that is degraded during autophagy. embopress.org The enhancement of autophagic flux by 3,4-DC is crucial for its observed protective effects in various disease models. nih.gov Mechanistically, 3,4-DC activates the transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy. embopress.orgtandfonline.com Upon stimulation with 3,4-DC, these transcription factors translocate to the nucleus, promoting the expression of autophagy-related genes. medchemexpress.comembopress.org

Protein Deacetylation: 3,4-DC acts as a caloric restriction mimetic (CRM), a class of compounds that mimic the biochemical effects of reduced calorie intake. medchemexpress.comembopress.orgsapphirebioscience.com One of the hallmark effects of CRMs is the induction of protein deacetylation. embopress.orgsapphirebioscience.comtandfonline.com In vitro studies have demonstrated that 3,4-DC induces the deacetylation of cytoplasmic proteins in various human cell lines. medchemexpress.comembopress.org For example, it has been shown to stimulate the deacetylation of histone H2A and acetyl-α-tubulin. embopress.orgnih.gov This reduction in protein acetylation is linked to the activation of autophagy and contributes to the health-promoting effects associated with caloric restriction. tandfonline.com

Cytotoxicity and Cell Viability Assays

The cytotoxic potential and effects on cell viability of this compound have been assessed across various cell lines, often in the context of its potential as a therapeutic agent. These studies are critical to determine the concentration range at which the compound exhibits beneficial effects without causing significant cell death.

Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to measure cell viability. japsonline.comjst.go.jpuni-regensburg.de Research indicates that 3,4-DC is a relatively non-toxic inducer of autophagy. tandfonline.com It has been shown to be non-toxic at therapeutic doses, which is a significant advantage compared to some other autophagy inducers like rapamycin, which can have immunosuppressive effects.

In the context of cancer research, the cytotoxic effects of chalcone derivatives are of great interest. While 3,4-DC itself is primarily studied for its autophagy-inducing properties, related chalcones have been evaluated for their ability to inhibit cancer cell growth. biosynth.comnih.gov For instance, studies on cell lines such as A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma) have explored the anti-proliferative activities of various compounds, providing a framework for understanding the structure-activity relationships of chalcones in cancer therapy. rsc.orgjksus.org The aim is often to identify compounds that are selectively toxic to cancer cells while sparing normal cells.

In Vivo Research Models

Murine Models of Heart Disease and Cancer

In vivo studies using murine models have provided significant insights into the therapeutic potential of this compound in the context of cardiovascular disease and cancer.

Heart Disease: In mouse models of atherosclerosis, administration of 3,4-DC has been shown to confer significant cardioprotective effects. oup.com It has been observed to reduce neointimal hyperplasia and aortic lesions, suggesting a direct protective effect on vascular cells. oup.com These benefits are attributed to the induction of autophagy within endothelial cells, cardiomyocytes, and macrophages. Furthermore, 3,4-DC has demonstrated autophagy-dependent cardioprotective effects against ischemic injury. nih.gov Studies have shown that it can reduce the infarct size following myocardial ischemia. d-nb.info The mechanism involves the activation of TFEB and TFE3 in cardiomyocytes, leading to enhanced autophagic flux. embopress.org

Cancer: The role of 3,4-DC in cancer has been investigated primarily in the context of enhancing the efficacy of existing chemotherapy drugs. medchemexpress.comembopress.org In murine cancer models, 3,4-DC has been shown to improve the effectiveness of anticancer treatments. embopress.orgtandfonline.com This synergistic effect is mediated through the induction of autophagy in cancer cells, which can lead to increased cancer cell death and potentially overcome drug resistance. The activation of TFEB and TFE3 is a crucial component of this anticancer effect. embopress.org

Interactive Data Table: Findings in Murine Models of Heart Disease and Cancer

| Disease Model | Key Findings | Mechanism |

| Atherosclerosis | Reduced aortic lesions and neointimal hyperplasia oup.com | Autophagy induction in vascular cells |

| Myocardial Ischemia | Cardioprotective effects, reduced infarct size oup.comd-nb.info | Autophagy-dependent, TFEB/TFE3 activation embopress.org |

| Cancer (in conjunction with chemotherapy) | Enhanced efficacy of anticancer drugs medchemexpress.comembopress.orgtandfonline.com | Autophagy induction, TFEB/TFE3 activation embopress.org |

Spinal Cord Injury (SCI) Models

Preclinical research using murine models of spinal cord injury (SCI) has demonstrated the neuroprotective potential of this compound. nih.gov

Following a contusion SCI in mice, treatment with 3,4-DC has been shown to promote functional recovery. nih.govnih.gov This is evidenced by improvements in motor function and a reduction in the glial scar area. nih.gov Furthermore, 3,4-DC treatment leads to decreased motor neuron death.

The underlying mechanism for these neuroprotective effects is the enhancement of autophagy. nih.gov 3,4-DC has been found to inhibit detrimental cell death pathways, specifically pyroptosis and necroptosis, by activating autophagy. nih.govnih.gov RNA sequencing analyses have revealed that 3,4-DC influences pathways associated with oxidative stress and cellular survival.

Mechanistically, 3,4-DC enhances autophagy by promoting the activity of the transcription factor TFEB. nih.govnih.gov It has been shown to regulate the AMPK-TRPML1-calcineurin signaling pathway, which in turn modulates TFEB activity. nih.govnih.gov The neuroprotective effects of 3,4-DC were abolished when TFEB levels were decreased, confirming the critical role of this transcription factor. nih.gov

Longevity Studies in Model Organisms (e.g., Yeast, Worms, Flies)

Research has identified this compound as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting and longevity-extending effects of reduced caloric intake. adipogen.comembopress.org Studies have shown that among a library of polyphenols, this compound is a potent, non-toxic inducer of autophagy, a cellular process crucial for health and longevity. tandfonline.com This induction of autophagy by this compound has been observed in various model organisms. scite.ai

Specifically, the related compound 4,4'-dimethoxychalcone (B191108) (DMC) has been shown to extend the lifespan of yeast, worms, and flies. encyclopedia.pubtandfonline.comoup.com This effect is causally linked to the induction of autophagy. encyclopedia.pubtandfonline.comoup.com The disruption of specific autophagy-related genes negates the lifespan-extending capabilities of DMC in these organisms. tandfonline.com

Cardioprotective and Hepatoprotective Effects

Preclinical evidence suggests that this compound possesses both cardioprotective and hepatoprotective properties. In mouse models, it has been shown to mediate autophagy-dependent cardioprotective effects. adipogen.comembopress.org For instance, it has demonstrated the ability to protect against myocardial infarction. In vivo studies revealed that this compound induces autophagy in cardiomyocytes, which is linked to its cardioprotective actions. adipogen.com

The structurally similar 4,4'-dimethoxychalcone has also been shown to protect mice from heart injury and liver toxicity. scite.aitandfonline.com It significantly reduces the infarct area in heart tissue following myocardial ischemia. tandfonline.com Furthermore, it mitigates ethanol-induced liver damage, as indicated by a decrease in circulating serum alanine (B10760859) aminotransferase (ALT) activity, a biomarker for liver injury. tandfonline.com While the cardioprotective effects are dependent on autophagy, the hepatoprotective actions may involve other pathways. tandfonline.com

Efficacy in Sunscreen Formulations (Preclinical)

This compound has been investigated for its potential as a sunscreen agent due to its ability to absorb ultraviolet (UV) radiation. ui.ac.idichem.md

UVA-PF Protection Assessment

Studies have evaluated the Ultraviolet A Protection Factor (UVA-PF) of formulations containing this compound. In one study, a cream containing this compound achieved the highest rating of five stars for ultra-protection against UVA rays, with a UVA/UVB ratio greater than 0.96. nih.gov The UVA-PF values for different formulations were 1.641, 1.823, and 2.191, indicating that protection increased with concentration. nih.gov Another study of a gel containing 0.5% this compound and 0.1% rutin (B1680289) reported a UVA-PF value of 6.48, which falls into the two-star category according to FDA standards. ui.ac.idui.ac.idresearchgate.net After 90 minutes of UV exposure, the UVA-PF value was slightly reduced to 5.39. ui.ac.id

Photostability Analysis

The photostability of this compound is a critical factor for its use in sunscreens. Research has shown that it exhibits good photostability. nih.govnih.gov In one study, there was no wavelength shift observed after exposure to UV radiation, indicating that the compound did not degrade. nih.govnih.gov Another investigation using a gel formulation also found no shift in the maximum wavelength of 360 nm after 6 hours of irradiation. ui.ac.idui.ac.idresearchgate.net

Skin Irritation Tests

Preclinical skin irritation tests on animals have indicated that this compound is non-irritating to the skin. ui.ac.idnih.gov In a study using New Zealand rabbits, a cream formulation of this compound did not cause any skin irritation, such as erythema or edema. nih.govnih.gov Another study with a gel formulation also reported an erythema and edema index of zero, confirming its non-irritant nature. ui.ac.idui.ac.idresearchgate.net

Mechanistic Validation in In Vivo Systems

The in vivo mechanisms of action for this compound have been a key area of research. A primary mechanism is the induction of autophagy. adipogen.com The compound stimulates the translocation of transcription factors TFEB and TFE3 into the nucleus of cells, including hepatocytes and cardiomyocytes. adipogen.comembopress.orgresearchgate.net This translocation enhances the expression of genes related to autophagy and lysosomal biogenesis.

Furthermore, this compound modulates the AMPK-TRPML1-calcineurin signaling pathway, which contributes to its protective effects. In mouse models of atherosclerosis, the compound has been shown to reduce neointimal hyperplasia and aortic lesions, suggesting a direct protective effect on vascular cells. In models of spinal cord injury, this compound has demonstrated neuroprotective effects by reducing glial scar formation and motor neuron death, which is linked to its ability to enhance autophagy and inhibit pyroptosis and necroptosis. nih.gov

Interactive Data Table: Preclinical Sunscreen Efficacy of this compound

| Formulation Type | Concentration | UVA-PF Value | Photostability | Skin Irritation (Animal Model) | Reference |

| Cream | Not specified | 1.641 - 2.191 (5 stars) | No wavelength shift | No irritation (New Zealand rabbits) | nih.gov |

| Gel | 0.5% (+0.1% Rutin) | 6.48 (2 stars) | No wavelength shift after 6 hrs | No irritation (Erythema/Edema index: 0) | ui.ac.idui.ac.idresearchgate.net |

Gene Transcription and mRNA Translation Analysis

The mechanism of action for this compound (3,4-DC) is notably dependent on the cellular processes of gene transcription and subsequent messenger RNA (mRNA) translation to exert its biological effects, particularly the induction of autophagy. embopress.orgresearchgate.netsapphirebioscience.comnih.gov Unlike other caloric restriction mimetics (CRMs) that may act through post-translational modifications, 3,4-DC's activity is intrinsically linked to the synthesis of new proteins. embopress.orgresearchgate.net

Studies have demonstrated that the autophagic process initiated by 3,4-DC is contingent upon the activity of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). embopress.orgnih.govadipogen.com These transcription factors are crucial for the expression of genes involved in autophagy and lysosomal biogenesis. The requirement for active transcription and translation was confirmed in experiments using specific inhibitors. The presence of actinomycin (B1170597) D, a transcription inhibitor, or cycloheximide, a translation inhibitor, was shown to block the formation of autophagosomes (indicated by GFP-LC3 dots) and prevent the degradation of the autophagic substrate p62, which would otherwise occur in response to 3,4-DC treatment. embopress.org

Further evidence comes from Reverse Transcription-Polymerase Chain Reaction (RT-PCR) analysis, which measured the mRNA expression levels of specific TFEB/TFE3 target genes following treatment with 3,4-DC. This analysis revealed a significant increase in the transcription of several autophagy-related genes. embopress.org

| Gene | Function | Effect of 3,4-DC on mRNA Expression | Reference |

|---|---|---|---|

| MAP1LC3B (LC3B) | Key protein in autophagosome formation | Increased | embopress.org |

| SQSTM1 (p62) | Autophagic substrate and receptor | Increased | embopress.orgnih.gov |

| UVRAG | Beclin 1-binding protein, involved in autophagosome formation | Increased | embopress.org |

| Vps34 | PI3K class III, essential for autophagy initiation | Increased | nih.gov |

| Beclin1 | Core component of the PI3K complex for autophagy | Increased | nih.gov |

| Ctsd | Cathepsin D, a lysosomal protease | Increased | nih.gov |

Protein Expression Analysis (e.g., Immunoblotting, qPCR)

Protein expression analyses, primarily using immunoblotting (Western blotting) and quantitative polymerase chain reaction (qPCR), have been instrumental in elucidating the molecular pathways modulated by this compound. nih.govnih.gov These studies have consistently shown that 3,4-DC treatment leads to significant changes in the levels of proteins central to autophagy, pyroptosis, and necroptosis. nih.govthno.org

In the context of autophagy, Western blot analyses revealed that 3,4-DC treatment increases the expression of essential autophagy-associated proteins such as VPS34, Beclin1, and the lipidated form of Microtubule-associated protein 1 light chain 3 (LC3-II). nih.govthno.org The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. embopress.org Concurrently, the level of p62/SQSTM1, a protein that is itself degraded by autophagy, was observed to decrease, indicating an enhancement of autophagic flux. embopress.orgnih.gov These findings were corroborated by qPCR, which showed increased mRNA levels of the corresponding genes, such as Vps34, Beclin1, and Lc3. nih.gov

Conversely, 3,4-DC was found to suppress programmed cell death pathways like pyroptosis and necroptosis in a spinal cord injury (SCI) model. nih.gov Immunoblotting showed a significant decrease in the expression of key pyroptosis-related proteins, including TXNIP, NLRP3, caspase-1, and the N-terminal fragment of Gasdermin D (GSDMD-N). nih.gov Similarly, the levels of core necroptosis proteins, such as Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and their phosphorylated forms, were reduced following 3,4-DC administration. nih.govthno.org

| Pathway | Protein Analyzed | Analysis Method | Effect of 3,4-DC Treatment | Reference |

|---|---|---|---|---|

| Autophagy | LC3-II/LC3-I Ratio | Western Blot | Increased | embopress.orgnih.gov |

| p62/SQSTM1 | Western Blot | Decreased | embopress.orgnih.gov | |

| Beclin1 | Western Blot, qPCR | Increased | nih.gov | |

| VPS34 | Western Blot, qPCR | Increased | nih.gov | |

| Cathepsin D (CTSD) | Western Blot, qPCR | Increased | nih.gov | |

| Pyroptosis | NLRP3 | Western Blot | Decreased | nih.gov |

| Caspase-1 | Western Blot | Decreased | nih.gov | |

| GSDMD-N | Western Blot | Decreased | nih.gov | |

| Necroptosis | p-RIPK1 | Western Blot | Decreased | nih.gov |

| p-RIPK3 | Western Blot | Decreased | nih.gov | |

| p-MLKL | Western Blot | Decreased | nih.gov |

Immunofluorescence and Histological Analyses